molecular formula C20H14ClN3OS B11539372 1-[(5Z)-4-(3-chlorophenyl)-5-(naphthalen-1-ylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]ethanone

1-[(5Z)-4-(3-chlorophenyl)-5-(naphthalen-1-ylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl]ethanone

Cat. No.: B11539372
M. Wt: 379.9 g/mol
InChI Key: UIJHLPCGQJMHJS-UHFFFAOYSA-N
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Description

1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazoles

Preparation Methods

The synthesis of 1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE typically involves multiple steps starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then treated with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Formation of Sulfonyl Chloride: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: Finally, the sulfonyl chloride reacts with naphthylamine to form the desired product.

Chemical Reactions Analysis

1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiadiazole moieties.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and proteases, leading to the disruption of essential biological processes in microorganisms. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription .

Comparison with Similar Compounds

1-[(5Z)-4-(3-CHLOROPHENYL)-5-[(NAPHTHALEN-1-YL)IMINO]-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE can be compared with other similar compounds such as:

Properties

Molecular Formula

C20H14ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

1-[4-(3-chlorophenyl)-5-naphthalen-1-ylimino-1,3,4-thiadiazol-2-yl]ethanone

InChI

InChI=1S/C20H14ClN3OS/c1-13(25)19-23-24(16-9-5-8-15(21)12-16)20(26-19)22-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3

InChI Key

UIJHLPCGQJMHJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC(=CC=C4)Cl

Origin of Product

United States

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